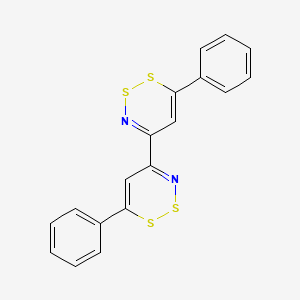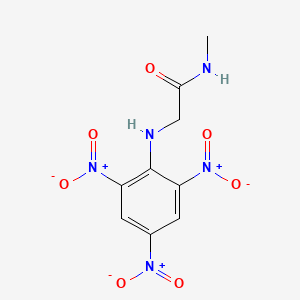
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide is a chemical compound known for its unique structure and properties It is a derivative of glycinamide, where the amino group is substituted with a 2,4,6-trinitrophenyl group, making it a highly nitrated compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide typically involves the nitration of N-methylglycinamide with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective nitration of the aromatic ring. The process involves the following steps:
Nitration: N-methylglycinamide is dissolved in a suitable solvent, and concentrated nitric acid is added slowly while maintaining the temperature below 10°C. The reaction mixture is stirred for several hours to complete the nitration.
Isolation: The reaction mixture is poured into ice-cold water to precipitate the product. The precipitate is filtered, washed with water, and dried under vacuum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the highly nitrated nature of the compound, which can be explosive under certain conditions.
化学反应分析
Types of Reactions
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can react with the nitro-substituted aromatic ring under basic conditions.
Major Products Formed
Reduction: The major products are the corresponding amino derivatives.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Materials Science: Investigated for its potential use in the development of high-energy materials and explosives.
Biology and Medicine: Studied for its interactions with biological molecules and potential therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide involves its interaction with various molecular targets. The nitro groups on the aromatic ring make it highly reactive, allowing it to participate in electron transfer reactions. The compound can form adducts with nucleophiles, leading to the formation of new chemical bonds and products.
相似化合物的比较
Similar Compounds
2,4,6-Trinitroaniline: Another highly nitrated compound with similar reactivity.
Tetryl (2,4,6-Trinitrophenyl-N-methylnitramine): Known for its use in explosives and similar nitration pattern.
Uniqueness
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide is unique due to its glycinamide backbone, which imparts different chemical properties compared to other nitrated compounds. Its structure allows for specific interactions and reactivity that are distinct from other similar compounds.
属性
CAS 编号 |
113515-15-4 |
|---|---|
分子式 |
C9H9N5O7 |
分子量 |
299.20 g/mol |
IUPAC 名称 |
N-methyl-2-(2,4,6-trinitroanilino)acetamide |
InChI |
InChI=1S/C9H9N5O7/c1-10-8(15)4-11-9-6(13(18)19)2-5(12(16)17)3-7(9)14(20)21/h2-3,11H,4H2,1H3,(H,10,15) |
InChI 键 |
CQOQTVYTLJTOFB-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


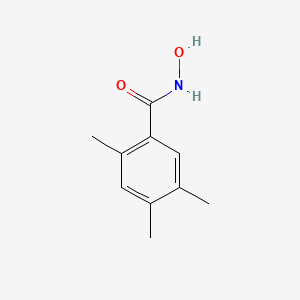
![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)

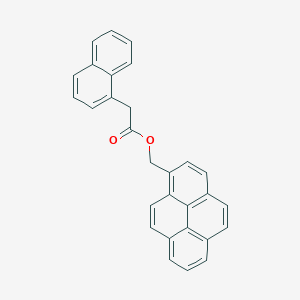

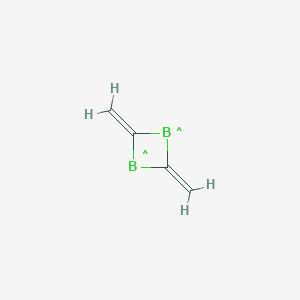
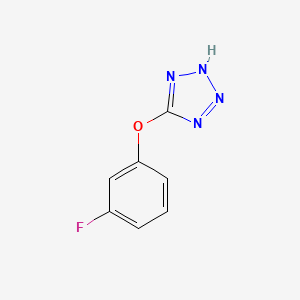
![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
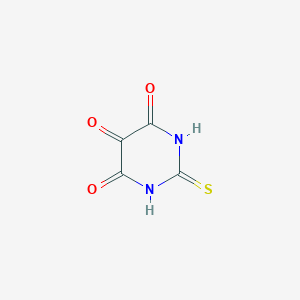
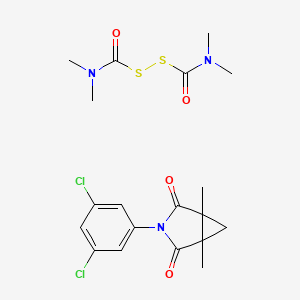


![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
